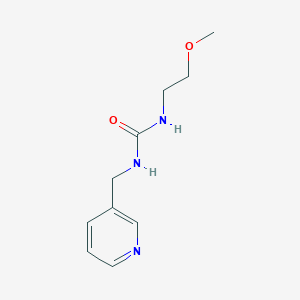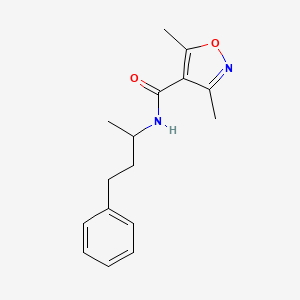
N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea
Übersicht
Beschreibung
Synthesis AnalysisThe synthesis of urea derivatives often involves reactions between isocyanates and amines or the utilization of carbonylation reactions. For instance, the synthesis of related urea compounds has been achieved through carbonylation reactions with triphosgene in the presence of trimethylamine, followed by the addition of aniline derivatives (Sarantou & Varvounis, 2022). Similar methodologies could potentially be applied to synthesize "N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and highly dependent on the substituents attached to the urea moiety. Crystallographic studies, such as those conducted by Kumar et al. (2000), have shown that simple molecules can form highly complicated solid-state structures, indicating that the detailed molecular structure analysis of "N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea" would require X-ray diffraction studies to uncover its conformation and intermolecular interactions (Kumar et al., 2000).
Chemical Reactions and Properties
Urea derivatives participate in a range of chemical reactions, influenced by their functional groups. For example, N-alkoxy-N-(1-pyridinium)urea chlorides have been synthesized through reactions with N-alkoxy-N-chloroureas, demonstrating the versatility of urea compounds in forming new chemical structures (Shtamburg et al., 2016). These reactions highlight the potential chemical reactivity of "N-(2-methoxyethyl)-N'-(3-pyridinylmethyl)urea" in forming new compounds or engaging in biological interactions.
Wissenschaftliche Forschungsanwendungen
Conformational and Tautomeric Control in Supramolecular Chemistry
- Supramolecular Approach for Control : A study on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative highlights their use in investigating conformational equilibria and tautomerism. These compounds associate with other molecules through hydrogen bonding, enabling controlled tautomerism, which is significant for molecular sensing applications (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Enzyme Inhibition and Anticancer Research
- Enzyme Inhibition and Anticancer Activity : Research into unsymmetrical 1,3-disubstituted ureas, including derivatives like N-mesityl-N'-(3-methylphenyl)urea, has shown potential for enzyme inhibition and anticancer activity. These compounds were tested against urease, β-glucuronidase, and snake venom phosphodiesterase, with some showing significant inhibition rates. Additionally, certain derivatives exhibited anticancer activity, suggesting their potential in medical research (Mustafa, Perveen, & Khan, 2014).
Fluorescent Sensors for Acid Detection
- Fluorescent Pyridyl Ureas for Acid Detection : The development of fluorescent pyrid-2-yl ureas has been explored for the detection of strong organic acids. These sensors emit light that shifts upon the addition of organic acids, indicating their potential as tools for the selective detection of carboxylic acids in solutions. This property is particularly useful for analytical chemistry applications (Jordan, Boyle, Sargent, & Allen, 2010).
Synthesis and Structural Studies
- Directed Lithiation and Structural Analysis : Studies on N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds have provided insights into their synthesis and structural properties. Directed lithiation techniques allow for regioselective functionalization, which is significant for developing novel compounds with specific properties. X-ray crystallography and other spectroscopic methods are employed to understand the molecular structures and interactions of these ureas, facilitating their application in material science and drug development (Smith, El‐Hiti, & Alshammari, 2013).
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-6-5-12-10(14)13-8-9-3-2-4-11-7-9/h2-4,7H,5-6,8H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBRUXHOAGDDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![N-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine](/img/structure/B4619188.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4619231.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-fluorophenyl)thiourea](/img/structure/B4619232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619251.png)